7-(4-methoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
7-(4-methoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The structure of this compound includes a triazole ring fused with a pyrimidine ring, which is further substituted with a methoxyphenyl group, a methyl group, and a phenyl group.
Mechanism of Action
Target of Action
The primary targets of the compound “7-(4-methoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” are currently unknown. This compound belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines , which are known to interact with a variety of enzymes and receptors . .
Mode of Action
Triazolo[1,5-a]pyrimidines are known to bind to various enzymes and receptors in the biological system , which suggests that this compound may interact with its targets in a similar manner.
Biochemical Pathways
Compounds with a triazolo[1,5-a]pyrimidine scaffold are known to exhibit a wide range of pharmacological activities , suggesting that they may affect multiple biochemical pathways.
Result of Action
Compounds with a triazolo[1,5-a]pyrimidine scaffold are known to exhibit a wide range of pharmacological activities , suggesting that they may have diverse molecular and cellular effects.
Preparation Methods
The synthesis of 7-(4-methoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can be achieved through various methods. One common approach involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation.
Industrial production methods may involve scale-up reactions and late-stage functionalization to enhance the synthetic utility of the compound .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the phenyl and methoxyphenyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
7-(4-methoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has several scientific research applications:
Comparison with Similar Compounds
Similar compounds to 7-(4-methoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide include:
7-Hydroxy-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine: This compound has a similar triazolopyrimidine structure but with different substituents.
Quinazolin-4-one derivatives containing the 7-oxo-1,2,4-triazolo[1,5-a]pyrimidine moiety: These compounds are effective agricultural bactericides.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
7-(4-methoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2/c1-13-17(19(26)24-15-6-4-3-5-7-15)18(25-20(23-13)21-12-22-25)14-8-10-16(27-2)11-9-14/h3-12,18H,1-2H3,(H,24,26)(H,21,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COJCGLJQDXCLCS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)OC)C(=O)NC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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